5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 2484889-08-7
VCID: VC11651680
InChI: InChI=1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13)
SMILES: CC1=C(C(=CC(=C1OC)Br)C(=O)O)F
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid

CAS No.: 2484889-08-7

Cat. No.: VC11651680

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid - 2484889-08-7

Specification

CAS No. 2484889-08-7
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
IUPAC Name 5-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid
Standard InChI InChI=1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13)
Standard InChI Key PXYXSJIJFMMDNP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC(=C1OC)Br)C(=O)O)F
Canonical SMILES CC1=C(C(=CC(=C1OC)Br)C(=O)O)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid derives from the positions of substituents on the benzoic acid backbone. The carboxylic acid group (-COOH) occupies position 1, with substituents at positions 2 (fluoro), 3 (methyl), 4 (methoxy), and 5 (bromo). The molecular formula is C9_{9}H8_{8}BrFO3_{3}, with a molecular weight of 275.06 g/mol.

Comparative Analysis with Analogues

Structurally related compounds include:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-Bromo-2-fluoro-3-methylbenzoic acid194804-90-5 C8_{8}H6_{6}BrFO2_{2}233.03
5-Bromo-4-fluoro-2-methylbenzoic acid1427416-33-8 C8_{8}H6_{6}BrFO2_{2}233.03
4-Bromo-2-fluoro-5-methylbenzoic acid415965-24-1 C8_{8}H6_{6}BrFO2_{2}233.03

The addition of a methoxy group in the target compound increases its molecular weight by 42.03 g/mol compared to these analogues, while introducing steric and electronic effects that alter solubility and reactivity.

Synthesis Pathways

Theoretical Route Based on Diazotization and Substitution

A plausible synthesis route draws from methods used for methyl 4-bromo-2-cyano-5-fluorobenzoate . Starting with a suitably substituted aniline derivative (e.g., 3-methyl-4-methoxy-2-fluoroaniline), diazotization with sodium nitrite in acidic media could generate a diazonium salt. Subsequent Sandmeyer reaction with cuprous bromide would introduce the bromo group at position 5. Finally, hydrolysis of the methyl ester (if present) would yield the carboxylic acid.

Key reaction steps:

  • Diazotization:
    3-Methyl-4-methoxy-2-fluoroaniline+NaNO2+HClDiazonium salt\text{3-Methyl-4-methoxy-2-fluoroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} .

  • Bromination:
    Diazonium salt+CuBr5-Bromo-3-methyl-4-methoxy-2-fluorobenzene derivative\text{Diazonium salt} + \text{CuBr} \rightarrow \text{5-Bromo-3-methyl-4-methoxy-2-fluorobenzene derivative}.

  • Oxidation:
    Methyl ester intermediateHydrolysisCarboxylic acid\text{Methyl ester intermediate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}.

Challenges in Synthesis

The methoxy group at position 4 may complicate regioselective bromination, necessitating protective group strategies. Additionally, steric hindrance from the methyl group at position 3 could slow reaction kinetics, requiring optimized temperatures (0–5°C) and extended reaction times .

Predicted Physicochemical Properties

Solubility and Partition Coefficients

The presence of polar groups (-COOH, -OCH3_3) suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The calculated logP (octanol-water partition coefficient) is estimated at 2.8–3.2, similar to 5-bromo-4-fluoro-2-methylbenzoic acid (logP = 3.26) .

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